molecular formula C26H34ClN3O4S2 B2584707 N-(5,6-dimethylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-4-(phenylsulfonyl)butanamide hydrochloride CAS No. 1396878-50-4

N-(5,6-dimethylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-4-(phenylsulfonyl)butanamide hydrochloride

Cat. No.: B2584707
CAS No.: 1396878-50-4
M. Wt: 552.15
InChI Key: CTTKWQQGTCOXIZ-UHFFFAOYSA-N
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Description

N-(5,6-dimethylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-4-(phenylsulfonyl)butanamide hydrochloride is a useful research compound. Its molecular formula is C26H34ClN3O4S2 and its molecular weight is 552.15. The purity is usually 95%.
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Scientific Research Applications

Anticancer Activities

The compound's thiazole moiety is noteworthy in cancer research. For instance, the cytotoxicity of various extracts from African medicinal spices and vegetables against cancer cells has been studied using in vitro methods, such as the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl-2H-tetrazolium bromide (MTT) assay (Kuete, Karaosmanoğlu, & Sivas, 2017). This method is crucial for determining the cytotoxic potential of compounds, and the thiazole structure has been instrumental in the development of anticancer drugs.

Pharmacological Properties of Related Compounds

Thiazole derivatives are significant in the field of pharmacology. A review on the pleiotropic effects and pharmacological properties of penehyclidine hydrochloride, an anticholinergic drug, indicates its importance in treating various conditions and its potential protective effects on multiple organs (Wang, Gao, & Ma, 2018). The structural similarity between this drug and N-(5,6-dimethylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-4-(phenylsulfonyl)butanamide hydrochloride suggests potential in exploring pharmacological applications.

Antibacterial Importance of Thiazole Derivatives

The antibacterial significance of thiazole and its derivatives is well-documented. Thiazole is a crucial heterocyclic compound with a notable presence in natural and synthetic compounds showing diverse therapeutic activities. The modification of the thiazole ring has led to new molecules with potent antibacterial activities (Kashyap et al., 2018). This underlines the relevance of researching compounds like this compound for their potential antibacterial properties.

Thiazole in Neurological Disease Treatment

The presence of thiazole in compounds is significant in treating neurological diseases. A review of the application and prospects of butylphthalide, a chemical constituent of celery oil, indicates its broad pharmacological effects and potential therapeutic effects for a range of neurologic and non-neurologic diseases (Chen et al., 2019). The involvement of thiazole structures in these compounds suggests a possible research direction for this compound in neurology.

Antimalarial Activity of Thiazole

Thiazole derivatives have been explored for their antimalarial properties. Heterocyclic compounds, especially those containing a five-membered thiazole ring, have shown a broad spectrum of biological activities. The presence of thiazole in pharmacologically active molecules like Ritonavir (antiretroviral drug) and others underlines its significance in the medicinal chemistry field, including the search for novel antimalarial agents (Kumawat, 2017).

Properties

IUPAC Name

4-(benzenesulfonyl)-N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-N-(3-morpholin-4-ylpropyl)butanamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H33N3O4S2.ClH/c1-20-18-23-24(19-21(20)2)34-26(27-23)29(12-7-11-28-13-15-33-16-14-28)25(30)10-6-17-35(31,32)22-8-4-3-5-9-22;/h3-5,8-9,18-19H,6-7,10-17H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTTKWQQGTCOXIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)SC(=N2)N(CCCN3CCOCC3)C(=O)CCCS(=O)(=O)C4=CC=CC=C4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H34ClN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

552.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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